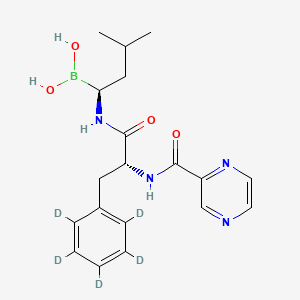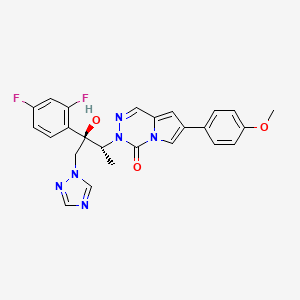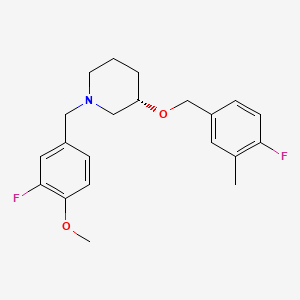
D4R antagonist-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D4R antagonist-1 is a potent and selective antagonist of the dopamine D4 receptor. This compound has shown significant potential in the research of Parkinson’s disease due to its ability to inhibit the dopamine D4 receptor with an IC50 value of 6.87 micromolar . The dopamine D4 receptor is a promising therapeutic target in various widespread diseases, making this compound a compound of considerable interest in medicinal chemistry .
Méthodes De Préparation
The synthesis of D4R antagonist-1 involves several steps, including the formation of key intermediates and the final coupling reactions. One of the synthetic routes involves the use of benzyloxy piperidine as a starting material, which undergoes a series of reactions to form the final product . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired yield and purity of the compound. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis .
Analyse Des Réactions Chimiques
D4R antagonist-1 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound .
Applications De Recherche Scientifique
D4R antagonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of dopamine receptor antagonists.
Biology: Employed in research to understand the role of dopamine D4 receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating Parkinson’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of new drugs targeting the dopamine D4 receptor
Mécanisme D'action
The mechanism of action of D4R antagonist-1 involves its binding to the dopamine D4 receptor, thereby inhibiting the receptor’s activity. This inhibition is initiated by the formation of a strong salt bridge with the aspartic acid residue at position 3.32 of the receptor. This interaction prevents the receptor from undergoing conformational changes necessary for its activation. Additionally, this compound is characterized by repulsive interactions with the serine residue at position 5.46, which further distinguishes it from agonists .
Comparaison Avec Des Composés Similaires
D4R antagonist-1 can be compared with other dopamine receptor antagonists, such as:
D2R antagonist-1: Selective for the dopamine D2 receptor and used in the treatment of schizophrenia.
D3R antagonist-1: Selective for the dopamine D3 receptor and investigated for its potential in treating drug addiction.
D5R antagonist-1: Selective for the dopamine D5 receptor and studied for its role in cognitive functions.
The uniqueness of this compound lies in its high selectivity for the dopamine D4 receptor and its potential therapeutic applications in Parkinson’s disease research .
Propriétés
Formule moléculaire |
C21H25F2NO2 |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
(3S)-1-[(3-fluoro-4-methoxyphenyl)methyl]-3-[(4-fluoro-3-methylphenyl)methoxy]piperidine |
InChI |
InChI=1S/C21H25F2NO2/c1-15-10-17(5-7-19(15)22)14-26-18-4-3-9-24(13-18)12-16-6-8-21(25-2)20(23)11-16/h5-8,10-11,18H,3-4,9,12-14H2,1-2H3/t18-/m0/s1 |
Clé InChI |
DICPGMOKBHQFRK-SFHVURJKSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)CO[C@H]2CCCN(C2)CC3=CC(=C(C=C3)OC)F)F |
SMILES canonique |
CC1=C(C=CC(=C1)COC2CCCN(C2)CC3=CC(=C(C=C3)OC)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


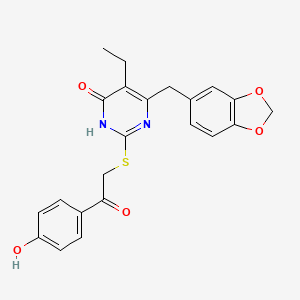
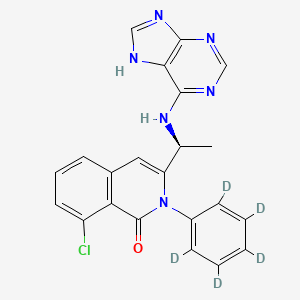
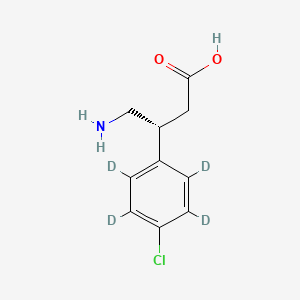

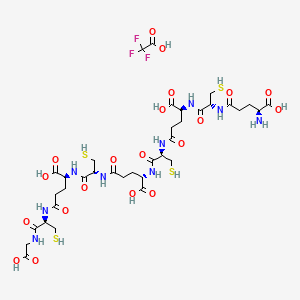
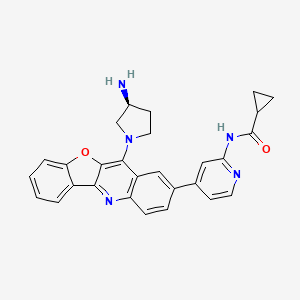
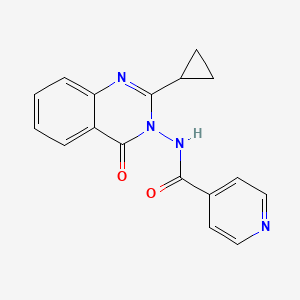
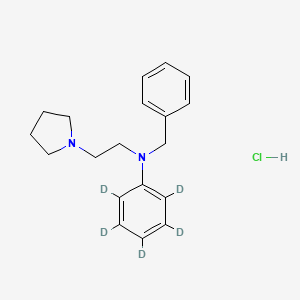
![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
